1-Methyl-2-phenyl-3-pyrrolidinamine dihydrochloride
Overview
Description
1-Methyl-2-phenyl-3-pyrrolidinamine dihydrochloride is a chemical compound with the molecular formula C11H15Cl2N2
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-3-pyrrolidinamine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-methyl-2-phenylpyrrolidine with hydrochloric acid under controlled conditions. The reaction typically requires anhydrous conditions and the use of a suitable solvent, such as dichloromethane or ethyl acetate, to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of continuous flow reactors and advanced purification techniques, such as recrystallization or chromatography, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-phenyl-3-pyrrolidinamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-2-phenyl-3-pyrrolidinamine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and as a tool in molecular biology research.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Methyl-2-phenyl-3-pyrrolidinamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or ion channels, leading to various biological responses.
Comparison with Similar Compounds
1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride
1-(3-Methylphenyl)-2-pyrrolidinimine hydrochloride
1-(2,6-Dichlorophenyl)-2-pyrrolidinimine hydrochloride
trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride
trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride
trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
N,1-Dimethyl-3-pyrrolidinamine
1-(2-Methylphenyl)cyclopropanamine hydrochloride
This comprehensive overview provides a detailed understanding of 1-Methyl-2-phenyl-3-pyrrolidinamine dihydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-methyl-2-phenylpyrrolidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13-8-7-10(12)11(13)9-5-3-2-4-6-9;;/h2-6,10-11H,7-8,12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURYPYNLJPGEJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=CC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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